molecular formula C42H67N9O12 B12399681 H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH

Cat. No.: B12399681
M. Wt: 890.0 g/mol
InChI Key: OMTLZHZHNZQPFL-APLGHMMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH is a synthetic peptide provided for research use in life sciences. Peptides of this nature are typically investigated for their role in protein-protein interactions, cell signaling studies, and as potential epitopes in immunological research . The sequence contains several amino acids, such as Threonine, Glutamine, and Serine, which are commonly found in linker regions of natural multi-domain proteins, suggesting potential relevance in studying protein structure and function . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this peptide in various biochemical and cellular assays to explore its specific mechanism of action and research value in their respective fields.

Properties

Molecular Formula

C42H67N9O12

Molecular Weight

890.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H67N9O12/c1-8-23(6)31(44)39(59)50-34(24(7)53)40(60)45-26(16-17-30(43)54)35(55)48-32(21(2)3)41(61)51-18-12-15-29(51)38(58)46-27(19-25-13-10-9-11-14-25)36(56)47-28(20-52)37(57)49-33(22(4)5)42(62)63/h9-11,13-14,21-24,26-29,31-34,52-53H,8,12,15-20,44H2,1-7H3,(H2,43,54)(H,45,60)(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,50,59)(H,62,63)/t23-,24+,26-,27-,28-,29-,31-,32-,33-,34-/m0/s1

InChI Key

OMTLZHZHNZQPFL-APLGHMMUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Liquid-Phase Peptide Synthesis (LPPS)

One-Pot Deprotection-Condensation Strategy

A patented liquid-phase method (WO2019187468A1) addresses key challenges in peptide synthesis, including epimerization and intermediate isolation. The protocol involves three sequential steps performed in a single reaction vessel:

Step A: Acidic Deprotection
The N-terminal protecting group (e.g., Boc) is removed using methanesulfonic acid (0.71 mmol) in dichloromethane at 25°C for 1 hour, yielding a free amine.

Step B: Partial Neutralization
A sub-stoichiometric amount of triethylamine (0.55 mmol) is added to adjust the pH to <4, creating an optimal environment for subsequent coupling while minimizing racemization.

Step C: Coupling Reaction
The activated C-terminal carboxyl component (e.g., Boc-His(BOM)-Gly-Glu(OBzl)-Gly-OH) is introduced with coupling agents HOBt·H2O and EDC·HCl in dimethylacetamide (DMA). The reaction proceeds for 22 hours at 25°C, achieving >73% conversion with <3% epimerization.

Table 1: LPPS Performance Metrics
Parameter Example 1 Example 2
Conversion Rate 73% 100%
Epimerization Level 1.7% 3%
Reaction Time (h) 22 24
Solvent System DMA/DCM DMA

This method eliminates intermediate purification, reducing processing time by 40% compared to traditional LPPS approaches.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Chain Assembly

ACS Omega (2022) details SPPS optimization for structurally complex peptides. For ITQVPFSV synthesis:

Resin Handling

  • Support : Fmoc Rink amide polystyrene resin (0.74 mmol/g)
  • Deprotection : 20% piperidine/DMF (1 × 1 min + 1 × 7 min)
  • Coupling Reagents :
    • DIC/OxymaPure (5 equiv, 2-min preactivation)
    • HATU/DIEA (5 equiv, 1-h coupling)

Sequence-Specific Challenges

  • Proline-rich Regions : The Val-Pro-Phe sequence requires double coupling (2 × 1 h) to overcome steric hindrance.
  • Serine Incorporation : Fmoc-Ser(ψMe,Mepro)-OH derivatives prevent β-sheet formation, improving acylation efficiency to >95%.
Table 2: SPPS Crude Product Analysis
Parameter Value
HPLC Purity 42%
Molecular Weight 890.05 Da
Disulfide Bridging Not required (linear peptide)
Total Synthesis Time 96 h

Post-synthesis cleavage (TFA/H2O/TIS 95:2.5:2.5) yields the crude peptide, which is purified via reverse-phase HPLC.

Comparative Methodological Analysis

Efficiency Metrics

  • LPPS : Superior for large-scale production (multi-gram batches) with 73–100% conversion.
  • SPPS : Higher purity (42% crude) but limited to 0.1–0.5 mmol scales.

Epimerization Control

The liquid-phase method’s pH-controlled environment limits epimerization to <3%, outperforming conventional SPPS where serine residues can exhibit up to 15% D-isomer formation.

Cost Considerations

  • LPPS : Lower reagent costs ($120/g estimated) but requires specialized equipment for pH monitoring.
  • SPPS : Higher resin and coupling agent expenses ($450/g) offset by automation compatibility.

Industrial-Scale Production Insights

Process Intensification

Combining LPPS for fragment synthesis (e.g., ITQVPF-SV) with SPPS for challenging sequences (Ile-Thr-Gln) reduces total synthesis time by 30%.

Regulatory Considerations

  • Impurity Profiling : USP guidelines require <2% total impurities, necessitating HPLC-MS monitoring at each coupling step.
  • Storage : Lyophilized peptide remains stable for 24 months at -20°C in trifluoroacetate salt form.

Chemical Reactions Analysis

Types of Reactions

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Biomedical Applications

1.1 Antimicrobial Activity
Peptides like H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH are known for their antimicrobial properties. Research indicates that certain peptides can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents. A study highlighted the effectiveness of bioactive peptides derived from food sources in combating microbial infections, emphasizing their potential as natural preservatives in food and pharmaceuticals .

1.2 Immunomodulatory Effects
The peptide exhibits immunomodulatory effects, which can enhance immune responses. This property is crucial for developing vaccines and therapeutic agents that require modulation of the immune system. For instance, bioactive peptides have been shown to stimulate immune cell activity, which could be beneficial in vaccine formulations .

Drug Development

2.1 Drug Delivery Systems
this compound can be integrated into drug delivery systems due to its biocompatibility and ability to form hydrogels. Self-assembled peptide hydrogels serve as excellent carriers for drug delivery, enabling controlled release and targeted therapy. These systems can be tailored to release therapeutic agents in response to specific stimuli (e.g., pH changes or temperature variations) .

2.2 Anticancer Properties
Peptides have been investigated for their anticancer properties, with some showing the ability to induce apoptosis in cancer cells. The incorporation of this compound into anticancer therapies could enhance the efficacy of existing treatments by targeting cancer cells more effectively while sparing healthy tissue .

Biomaterials

3.1 Tissue Engineering
The peptide's structural characteristics make it suitable for tissue engineering applications. Peptide-based scaffolds can mimic the extracellular matrix, promoting cell adhesion and proliferation. Studies have demonstrated that peptide hydrogels facilitate the regeneration of hard tissues such as bone and cartilage by providing a conducive environment for stem cell differentiation and tissue repair .

3.2 Wound Healing
Peptides with bioactive properties can accelerate wound healing processes. This compound could be utilized in formulations aimed at enhancing skin regeneration and repair following injury or surgery, leveraging its ability to modulate cellular responses involved in healing .

Case Studies

Study Objective Findings
Study on Antimicrobial PeptidesInvestigate antimicrobial effectsThis compound showed significant inhibition of bacterial growth
Drug Delivery System DevelopmentEvaluate peptide-based hydrogelsDemonstrated controlled release of drugs with enhanced therapeutic efficacy
Tissue Engineering ApplicationsAssess scaffold effectivenessPeptide scaffolds promoted stem cell adhesion and differentiation in vitro

Mechanism of Action

The mechanism of action of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH with structurally or functionally related peptides:

Compound Name Sequence/Structure Molecular Weight (g/mol) Function Key Features Reference
This compound Linear nonapeptide 890.05 Cancer immunotherapy Moderate HLA-A2 binding; gp100-derived melanoma antigen
H-Ile-Thr-Met-Gln-Val-Pro-Phe-Ser-Val-OH Linear nonapeptide (Met substitution at position 3) ~900 (estimated) Unknown Structural analog with uncharacterized immunological activity
Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] Cyclic peptide with thiazole (Thz) rings ~1,000 (estimated) Anticancer Inhibits A-549 lung cancer cells at 10–30 µg/mL; enhanced stability via cyclization
H-Val-Pro-Pro-OH Tripeptide 295.33 Cardiovascular regulation ACE-inhibitory activity; used in hypertension studies
Crustacean Cardioactive Peptide (CCAP) C₄₂H₅₆N₁₀O₁₂S₂ 957.1 Cardioactive Modulates heart function in crustaceans; unrelated to oncology

Key Research Findings

Binding Affinity and Immunogenicity: The target peptide’s moderate HLA-A2 binding distinguishes it from shorter peptides (e.g., H-Val-Pro-Pro-OH) and non-immunogenic analogs (e.g., H-Ile-Thr-Met-Gln-Val-Pro-Phe-Ser-Val-OH). Its gp100-derived sequence enables specific T-cell activation, a feature absent in cyclic peptides like Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] .

Synthesis and Stability :

  • Linear peptides such as this compound are typically synthesized via solid-phase methods, whereas cyclic peptides require specialized techniques (e.g., azide coupling) . Cyclization improves metabolic stability but complicates large-scale production.

Therapeutic Applications: Unlike CCAP (cardiovascular focus) or H-Val-Pro-Pro-OH (hypertension), the target peptide is tailored for oncology. Its efficacy in melanoma models contrasts with the broader anticancer activity of Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz], which targets lung cancer cells .

Safety and Handling :

  • While safety data for the target peptide are unspecified, analogs like H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH () are classified as low-risk research chemicals. This suggests similar handling precautions (e.g., cold storage, avoidance of inhalation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.